

In-Depth Technical Guide: Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

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Compound of Interest

Ser-parafluoroPhe-Aad-Leu-ArgAsn-Pro-NH2

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Executive Summary

This technical guide provides a comprehensive overview of the synthetic peptide **Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2**, a potent analog of the thrombin receptor activating peptide (TRAP). While a specific CAS number for this molecule is not publicly available in the searched databases, this document elucidates its molecular context, biological activity, and the methodologies pertinent to its study. The core of this peptide's function lies in its agonistic activity at the Protease-Activated Receptor 1 (PAR-1), a key player in thrombosis and cellular signaling. This guide synthesizes available data on structure-activity relationships, experimental protocols for activity assessment, and the underlying signaling pathways.

Introduction

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a modified heptapeptide amide designed as a research tool to probe the function of the thrombin receptor, PAR-1. It is an analog of the endogenous tethered ligand sequence, SFLLRNP, which is unmasked upon thrombin cleavage of the receptor's N-terminus. The key modifications in this synthetic peptide are the substitution of Phenylalanine (Phe) at position 2 with para-fluorophenylalanine (p-F)Phe and Leucine (Leu) at position 3 with 2-Aminoadipic acid (Aad). Structure-activity studies have indicated that the substitution of Phe with (p-F)Phe can significantly enhance the peptide's potency as a PAR-1 agonist[1].





Physicochemical Properties and Structure-Activity Relationship

The introduction of a fluorine atom at the para position of the phenylalanine ring is a critical modification. This substitution is known to enhance the biological activity of various peptides. In the context of thrombin receptor activation, the Phe-2 residue is crucial for receptor recognition and activation[1][2]. The increased activity of the (p-F)Phe analog suggests that the electronic and hydrophobic properties of the aromatic side chain at this position are key determinants of agonist potency[1].

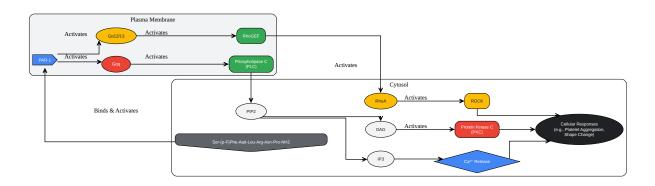
Peptide Sequence	Modification	Relative Activity (PI Turnover)	Reference
SFLLRNP	Parent Peptide	100%	[1]
S(p-F)FLLRNP	Phe-2 -> (p-F)Phe	Several-fold increase	[1]
SALLRNP	Phe-2 -> Ala	Activity eliminated	[1]
SYLLRNP	Phe-2 -> Tyr	~2% of SFLLRNP	[1]
SLLLRNP	Phe-2 -> Leu	<2% of SFLLRNP	[1]

Table 1: Structure-Activity Relationship of Modified Thrombin Receptor Activating Peptides. The data illustrates the critical role of the aromatic side chain at position 2 for receptor activation.

Mechanism of Action: PAR-1 Signaling Pathway

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 acts as a selective agonist for PAR-1, a G-protein coupled receptor (GPCR). Upon binding, it mimics the action of the native tethered ligand, inducing a conformational change in the receptor and activating downstream signaling cascades. The primary signaling pathway involves the coupling to G α q and G α 12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoGEFs, respectively.





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Caption: PAR-1 signaling cascade initiated by agonist binding.

Experimental Protocols

The biological activity of **Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2** and related PAR-1 agonists is typically assessed through a variety of in vitro cellular assays. Below is a generalized protocol for a phosphoinositide (PI) turnover assay, a common method to quantify PAR-1 activation.

Phosphoinositide Turnover Assay



Objective: To measure the agonist-induced stimulation of phospholipase C activity by quantifying the accumulation of inositol phosphates.

Materials:

- Cell line expressing PAR-1 (e.g., CCL39 hamster fibroblasts, human platelets).
- Myo-[3H]inositol.
- Cell culture medium (e.g., DMEM).
- Fetal Bovine Serum (FBS).
- Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).
- Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 and other test peptides.
- · Quenching solution (e.g., ice-cold trichloroacetic acid).
- Dowex AG1-X8 resin (formate form).
- · Scintillation cocktail and counter.

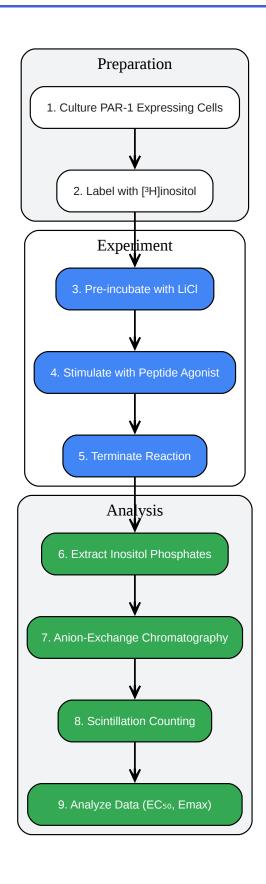
Procedure:

- Cell Culture and Labeling:
 - Plate cells in 24-well plates and grow to near confluency.
 - Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
 This incorporates the radiolabel into the cellular phosphoinositide pool.
- Agonist Stimulation:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.



- Add varying concentrations of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 or control peptides to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Extraction of Inositol Phosphates:
 - Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution.
 - Incubate on ice for 30 minutes to precipitate proteins.
 - Collect the soluble fraction containing the inositol phosphates.
- Chromatographic Separation:
 - Apply the soluble fraction to a Dowex AG1-X8 anion-exchange column.
 - Wash the column to remove unincorporated myo-[3H]inositol.
 - Elute the total inositol phosphates with a high-salt buffer (e.g., ammonium formate/formic acid).
- Quantification:
 - Add the eluate to a scintillation vial with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
 - Data is typically expressed as fold-increase over basal levels or as a percentage of the maximal response to a known agonist.





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Caption: Workflow for a Phosphoinositide Turnover Assay.



Conclusion

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 is a valuable research tool for investigating the physiological and pathological roles of PAR-1. Its enhanced potency, attributed to the parafluorophenylalanine substitution, allows for more precise and robust experimental outcomes. While a dedicated CAS number is not readily available, the extensive literature on related TRAP analogs provides a solid foundation for its use in research and drug discovery. The methodologies and signaling information provided in this guide are intended to facilitate further exploration of PAR-1 biology and the development of novel therapeutics targeting this important receptor.

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References

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